molecular formula C3F9InO9S3 B151923 Indium(III) trifluoromethanesulfonate CAS No. 128008-30-0

Indium(III) trifluoromethanesulfonate

Cat. No. B151923
M. Wt: 562 g/mol
InChI Key: UCYRAEIHXSVXPV-UHFFFAOYSA-K
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Description

Indium(III) trifluoromethanesulfonate, also known as indium triflate, is a compound that has been identified as a highly efficient catalyst in various chemical reactions. This compound is characterized by its ability to facilitate reactions under mild conditions, often leading to high yields and selectivity. Its catalytic properties have been explored in the deprotection of acetals and ketals, benzannulation reactions, and acyl transfer reactions involving carbohydrates 10.

Synthesis Analysis

While the synthesis of indium(III) trifluoromethanesulfonate itself is not detailed in the provided papers, its application in synthesis is well-documented. For instance, it has been used as a catalyst in the selective synthesis of naphthyl ketones through benzannulation reactions involving o-alkynylbenzaldehydes and enolisable carbonyl compounds . Additionally, it has shown great promise in synthetic carbohydrate chemistry, catalyzing acyl transfer reactions of various carbohydrates and their derivatives10.

Molecular Structure Analysis

The molecular structure of indium(III) trifluoromethanesulfonate allows it to act as an effective Lewis acid catalyst. Its structure-related reactivity is highlighted in the unusual reactions with first-row metallocenes, leading to the formation of novel indium-containing products . The structural features of these products have been rationalized, although the specific details of the indium triflate's structure are not provided in the abstracts.

Chemical Reactions Analysis

Indium(III) trifluoromethanesulfonate has been utilized in a variety of chemical reactions. It catalyzes the deprotection of acetals and ketals to yield aldehydes and ketones , facilitates intramolecular Diels-Alder reactions of furans , and is involved in acyl transfer reactions with sugars10. Moreover, it has been shown to interact with metallocenes, leading to the formation of indium metal and other indium-containing products .

Physical and Chemical Properties Analysis

The physical and chemical properties of indium(III) trifluoromethanesulfonate contribute to its versatility as a catalyst. It is soluble in both aqueous and organic media, which allows for easy recovery and reuse in reactions such as intramolecular Diels-Alder reactions . Its stability and reactivity under neutral conditions are advantageous for the deprotection of sensitive functional groups . Furthermore, its water-tolerant nature is exemplified in the Friedel-Crafts reactions catalyzed by gallium(III) triflate, a compound with similar properties .

Scientific Research Applications

Catalyst for Intramolecular Diels–Alder Reactions

Indium(III) trifluoromethanesulfonate (In(OTf)3) is effective as a catalyst in intramolecular Diels–Alder reactions. It has the unique property of being soluble in both aqueous and organic media, making it easily recoverable post-reaction (Prajapati, Laskar, & Sandhu, 2000).

Regioselective Addition to Non-Activated Olefins

Indium(III) trifluoromethanesulfonate, along with indium(III) chloride, is highly efficient in catalyzing the regioselective addition of thiolacetic acid to non-activated olefins, requiring only 1 mol% of the catalyst (Weïwer & Duñach, 2006).

Synthesis in Carbohydrate Chemistry

This compound has shown exceptional efficiency in catalyzing acyl transfer reactions involving carbohydrates and their derivatives, demonstrating its potential in synthetic carbohydrate chemistry (Giri, Verma, & Kartha, 2008).

Isomerisation of Thionolactones

Indium(III) trifluoromethanesulfonate is effective in catalyzing the isomerisation of thionolactones to thiolactones, showcasing its versatility in chemical reactions (Filippi, Fernandez, & Duñach, 2006).

Deprotection of Acetals and Ketals

This compound serves as an efficient catalyst for the deprotection of acetals and ketals under neutral conditions, contributing to the synthesis of various aldehydes and ketones (Gregg, Golden, & Quinn, 2007).

Hydrothiolation of Bromoalkynes

It has been used as a catalyst for the hydrothiolation of bromoalkynes, showing absolute selectivity in the production of (Z)-β-bromo vinyl sulfides (Rajesh & Prajapati, 2014).

Structural Studies in Complex Formation

Indium(III) trifluoromethanesulfonate's interaction with other chemicals, such as N, N-dimethylthioformamide, has been studied, revealing insights into the formation of complex structures like tetrameric complexes (Topel, Persson, Lundberg, & Ullström, 2011).

Alternative Syntheses of Univalent Indium Salts

This compound has been utilized in the efficient synthesis of univalent indium salts, offering a direct route from indium metal and expanding the scope of indium chemistry (Cooper & Macdonald, 2010).

Safety And Hazards

Indium(III) trifluoromethanesulfonate is classified as causing skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

indium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYRAEIHXSVXPV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9InO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370444
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indium(III) trifluoromethanesulfonate

CAS RN

128008-30-0
Record name Indium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium(III) trifluoromethanesulfonate
Reactant of Route 2
Indium(III) trifluoromethanesulfonate
Reactant of Route 3
Indium(III) trifluoromethanesulfonate

Citations

For This Compound
220
Citations
BT Gregg, KC Golden, JF Quinn - Tetrahedron, 2008 - Elsevier
Aldehydes and ketones, including acetophenone and benzophenone, are readily protected under mild, neutral conditions in the presence of various alcohols or orthoformates and …
Number of citations: 72 www.sciencedirect.com
BT Gregg, KC Golden, JF Quinn - The Journal of Organic …, 2007 - ACS Publications
Acetals and ketals are readily deprotected under neutral conditions in the presence of acetone and catalytic amounts of indium(III) trifluoromethanesulfonate (<0.8 mol %) at room …
Number of citations: 80 pubs.acs.org
M Weïwer, L Coulombel, E Duñach - Chemical communications, 2006 - pubs.rsc.org
Regioselective indium( iii ) trifluoromethanesulfonate-catalyzed hydrothiolation of non-activated olefins - Chemical Communications (RSC Publishing) DOI:10.1039/B513946E Royal Society …
Number of citations: 66 pubs.rsc.org
Ö Topel, I Persson, D Lundberg, AS Ullström - Inorganica Chimica Acta, 2011 - Elsevier
The structure of the N,N-dimethylthioformamide (DMTF) solvated gallium(III) ion has been determined in solution by means of extended X-ray absorption fine structure (EXAFS) …
Number of citations: 2 www.sciencedirect.com
A Molla-Abbassi, M Skripkin, M Kritikos, I Persson… - Dalton …, 2003 - pubs.rsc.org
The isostructural hexakis(dimethyl sulfoxide)-aluminium(III), -gallium(III) and -indium(III) iodides crystallise in the trigonal space group R (no. 148), Z = 3, at 295 ± 1 K. The metal ions are …
Number of citations: 12 pubs.rsc.org
KC Lekhok, D Prajapati, RC Boruah - Synlett, 2008 - thieme-connect.com
An environmentally friendly and highly efficient procedure for the preparation of 2, 4-disubstituted quinoline derivatives has been developed by a simple alkynylation-cyclization reaction …
Number of citations: 45 www.thieme-connect.com
H Yanai, A Saito, T Taguchi - Tetrahedron, 2005 - Elsevier
Intramolecular Diels–Alder reaction of 1,7,9-decatrienoates catalyzed by indium(III) trifluoromethanesulfonate in aqueous media - ScienceDirect Skip to main content Skip to …
Number of citations: 40 www.sciencedirect.com
SK Giri, M Verma, KPR Kartha - Journal of Carbohydrate Chemistry, 2008 - Taylor & Francis
Indium(III) trifluoromethanesulfonate has been found to be extremely efficient in catalyzing acyl transfer reactions of various carbohydrates and their derivatives. Selective acetolyses of …
Number of citations: 23 www.tandfonline.com
B Karami, S Khodabakhshi, S Karami - Croatica Chemica Acta, 2014 - hrcak.srce.hr
An environmentally friendly and clean procedure gives octahydroquinazolinones/thiones by a simple Bigi-nelli condensation of urea/thiourea, aromatic aldehydes, and cyclic 1, 3-…
Number of citations: 8 hrcak.srce.hr
B Karami, R Ferdosian… - Journal of Chemical …, 2014 - journals.sagepub.com
A one-pot three or four component reaction of wide range of aromatic aldehydes, benzil, aliphatic and aromatic primary amines and ammonium acetate is reported for the synthesis of tri/…
Number of citations: 16 journals.sagepub.com

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